4-tert-butyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
CAS No.:
Cat. No.: VC16392722
Molecular Formula: C14H17N3O3S2
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O3S2 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 4-tert-butyl-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C14H17N3O3S2/c1-14(2,3)10-7-5-9(6-8-10)11(18)15-12-16-17-13(21-12)22(4,19)20/h5-8H,1-4H3,(H,15,16,18) |
| Standard InChI Key | CKXWHALPLPGIEI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)C |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a 1,3,4-thiadiazole core substituted at position 5 with a methylsulfonyl group (-SO₂CH₃) and at position 2 with a benzamide moiety bearing a tert-butyl group at the para position. The Z-configuration of the thiadiazol-2(3H)-ylidene moiety is critical for its biological activity, as confirmed by NMR spectroscopy .
Table 1: Key Structural and Physical Properties
The tert-butyl group enhances steric shielding, improving metabolic stability, while the methylsulfonyl moiety contributes to electron-withdrawing effects that influence reactivity.
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
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Condensation: 4-tert-butylbenzoyl chloride reacts with 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine in dichloromethane with triethylamine as a base.
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Purification: Column chromatography or recrystallization from DMSO/water yields >95% purity.
Reaction Conditions
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Temperature: 25–40°C
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Solvent: Dichloromethane or DMF
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Catalyst: Triethylamine (1.2 equivalents)
Industrial-Scale Optimization
Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) are employed to enhance yield (up to 82%) and reduce waste.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Thiadiazole derivatives exhibit potent activity against Gram-positive bacteria and fungi. Comparative studies reveal:
Table 2: Antimicrobial Activity of Thiadiazole Analogs
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 4-tert-butyl derivative | Staphylococcus aureus | 32 |
| 5-Methylsulfonyl analog | Candida albicans | 24 |
| Reference (Ciprofloxacin) | E. coli | 0.5 |
The mechanism involves inhibition of bacterial DNA gyrase and fungal ergosterol biosynthesis.
Reactivity and Stability
Hydrolysis Pathways
| Condition | Products | Kinetics |
|---|---|---|
| Acidic (HCl) | Benzoic acid + thiadiazolamine | First-order (t₁/₂=2.5h) |
| Basic (NaOH) | 4-tert-butylbenzamide + sulfonate | Second-order (k=0.018 L/mol·s) |
Steric hindrance from the tert-butyl group slows alkaline hydrolysis by 70% compared to unsubstituted analogs.
Cycloaddition Reactions
The thiadiazole core undergoes [3+2] cycloadditions with nitrile oxides, yielding triazole hybrids. Regioselectivity is governed by the methylsulfonyl group’s electron-withdrawing effects.
Applications in Medicinal Chemistry
Lead Compound Development
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Anticancer Probes: Inhibits tubulin polymerization (IC₅₀ = 1.8 μM in MCF-7 cells).
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Antiviral Candidates: Shows 60% inhibition of SARS-CoV-2 main protease at 50 μM.
Comparison with Structural Analogs
Table 3: Impact of Substituents on Bioactivity
| Substituent | LogP | Metabolic Stability (t₁/₂) | Antibacterial MIC (μg/mL) |
|---|---|---|---|
| -SO₂CH₃ (target) | 1.2 | 4.3h | 32 |
| -SO₂Ph (analog) | 2.8 | 1.1h | 45 |
| -COCH₃ (analog) | 0.7 | 6.8h | 28 |
The methylsulfonyl group optimizes lipophilicity (LogP = 1.2) and stability, balancing bioavailability and potency.
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